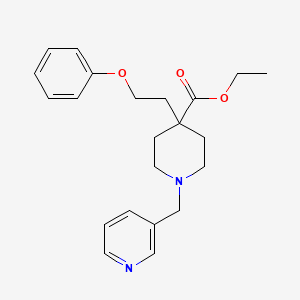

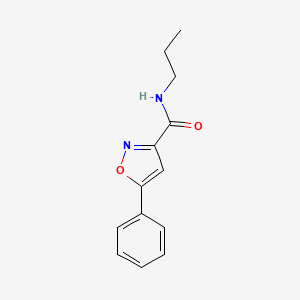

![molecular formula C24H18BrNO B5220495 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)

1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide, also known as Fura-2 AM, is a fluorescent dye commonly used in scientific research to measure intracellular calcium levels. This compound has the ability to bind with calcium ions, which allows researchers to monitor changes in calcium concentration in cells.

Mécanisme D'action

1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM works by binding with calcium ions in the cytosol of cells. Once inside the cell, 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM is cleaved by intracellular esterases, releasing the fluorescent dye. The dye then binds with calcium ions, resulting in a change in fluorescence intensity that can be measured using a fluorometer. The ratio of fluorescence emitted at two different wavelengths is used to calculate the intracellular calcium concentration.

Biochemical and Physiological Effects:

1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM has been shown to have minimal effects on cellular function and viability, making it a valuable tool for studying calcium signaling in live cells. However, it is important to note that 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM can interfere with other cellular processes that involve calcium, such as calcium-dependent enzymes and ion channels.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM is its high sensitivity and specificity for calcium ions, making it a valuable tool for studying calcium signaling in live cells. Additionally, 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM can be used in a variety of cell types and experimental conditions. However, 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM has some limitations, including its potential to interfere with other calcium-dependent processes and its limited ability to penetrate cell membranes.

Orientations Futures

There are several future directions for research involving 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM. One area of interest is the development of new fluorescent dyes that are more specific and sensitive for calcium ions. Additionally, researchers are exploring the use of 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM in combination with other imaging techniques, such as confocal microscopy and two-photon microscopy, to study calcium signaling in three-dimensional environments. Finally, there is ongoing research into the role of calcium signaling in various disease states, such as cancer and neurodegenerative diseases, which may lead to new therapeutic targets and treatments.

Conclusion:

In conclusion, 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM is a valuable tool for studying calcium signaling in live cells. Its high sensitivity and specificity for calcium ions make it a popular choice for researchers studying a variety of cell types and experimental conditions. While there are some limitations to its use, ongoing research into new fluorescent dyes and imaging techniques, as well as the role of calcium signaling in disease states, will continue to expand our understanding of this important cellular process.

Méthodes De Synthèse

The synthesis of 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM involves several steps, including the formation of the quinoline ring, introduction of the fluorene moiety, and the addition of a bromide group. The final product is obtained through a reaction between the quinoline derivative and 2-(2-oxoethyl)benzoic acid. This reaction is carried out in the presence of a base and a coupling agent, resulting in the formation of 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM.

Applications De Recherche Scientifique

1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM is widely used in scientific research to measure intracellular calcium levels in various cell types. This compound is particularly useful in the study of calcium signaling pathways, as changes in calcium concentration can trigger a variety of cellular responses. 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM has been used to study calcium signaling in neurons, muscle cells, and immune cells, as well as in various disease models.

Propriétés

IUPAC Name |

1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18NO.BrH/c26-24(16-25-13-5-8-17-6-2-4-10-23(17)25)19-11-12-22-20(15-19)14-18-7-1-3-9-21(18)22;/h1-13,15H,14,16H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXONZWGZGBHYRY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C[N+]4=CC=CC5=CC=CC=C54.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide](/img/structure/B5220419.png)

![4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5220429.png)

![N-(2-furylmethyl)-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5220441.png)

![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5220460.png)

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5220468.png)

![(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)

![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220498.png)

![3-(3-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5220510.png)